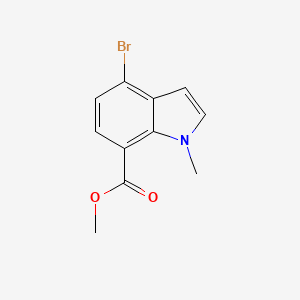![molecular formula C9H16N2O2 B13876319 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C9H16O2N2 It is a derivative of pyrrolidin-2-one, featuring a hydroxyl group and a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a suitable hydroxyl-containing reagent. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The hydroxyl group and pyrrolidinylmethyl substituent can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals targeting specific biological pathways.
Industry: It can be utilized in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrrolidinylmethyl substituent play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
- 1-(3-Methoxy-phenyl)-pyrrolidin-2-one
- 1-(3-Nitro-phenyl)-pyrrolidin-2-one
Comparison: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is unique due to its specific hydroxyl group and pyrrolidinylmethyl substituent, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-[(3-hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-8-2-1-5-11(8)7-9(13)3-4-10-6-9/h10,13H,1-7H2 |
InChI Key |
NFFOLBIMKDODTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2(CCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)

![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)






![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)

